

# Predicted $^1\text{H}$ NMR spectrum of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

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An In-Depth Technical Guide to the Predicted  $^1\text{H}$  NMR Spectrum of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**

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## Executive Summary

This technical guide provides a comprehensive, theoretically grounded prediction of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum for **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**. In the absence of readily available experimental data, this document serves as an essential resource for researchers, chemists, and drug development professionals who may synthesize or encounter this molecule. By dissecting the structure and applying fundamental NMR principles, supported by spectral data from analogous compounds, we offer a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants for each proton. This guide is designed not only to predict a spectrum but also to explain the causal electronic and structural factors that govern it, thereby providing a framework for the structural verification of this and related heterocyclic scaffolds.

## Introduction: The Significance of Structural Elucidation

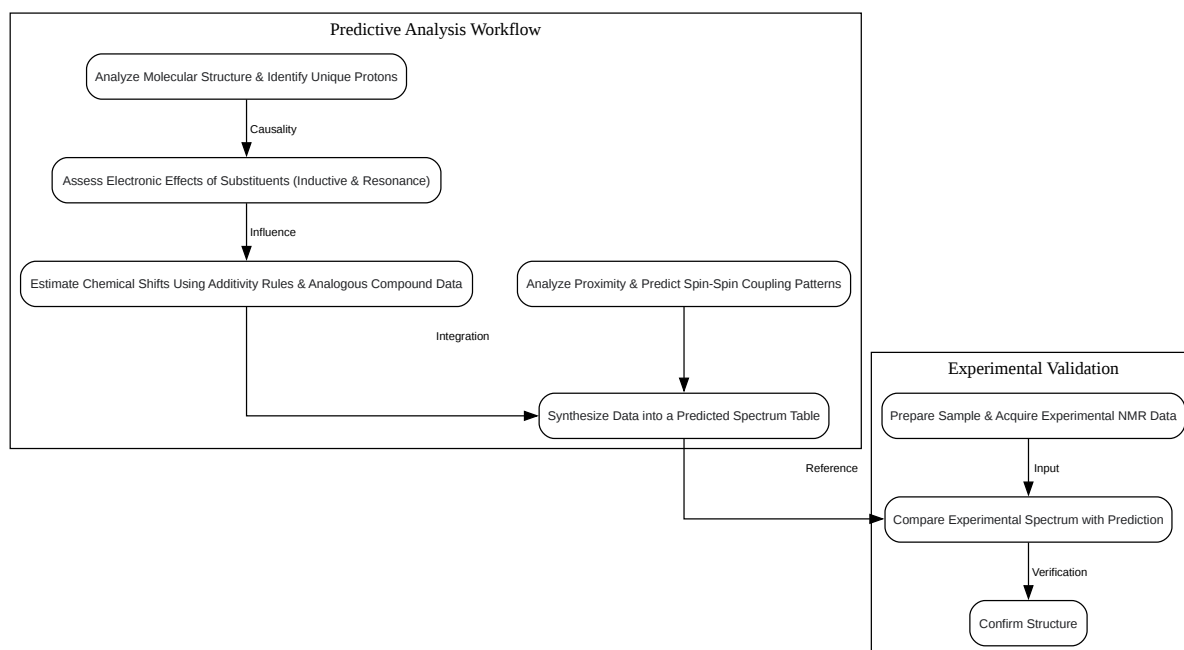
**5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** belongs to the benzisoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate structural characterization is the bedrock of drug discovery and development, ensuring that the molecule being tested is indeed the molecule intended.  $^1\text{H}$  NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.<sup>[1]</sup> This guide provides the predicted  $^1\text{H}$  NMR data to aid researchers in identifying and verifying the synthesis of this specific compound.

## Foundational Principles for $^1\text{H}$ NMR Spectral Prediction

Predicting a  $^1\text{H}$  NMR spectrum involves a systematic analysis of the electronic environment of every proton in a molecule. The key parameters are chemical shift ( $\delta$ ), which indicates the electronic environment, and spin-spin coupling ( $J$ ), which reveals information about neighboring protons.

- **Chemical Shift ( $\delta$ ):** The position of a signal on the spectrum is determined by the extent of shielding or deshielding of a proton. Electron-withdrawing groups (e.g.,  $-\text{COOH}$ , the isoxazole nitrogen) deshield protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (e.g.,  $-\text{OCH}_3$ ) shield protons, shifting them upfield (to a lower ppm value). Aromatic ring currents also induce significant deshielding on attached protons.<sup>[2]</sup>
- **Spin-Spin Coupling ( $J$ ):** Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. In aromatic systems, the magnitude of the coupling constant ( $J$ , measured in Hz) is characteristic of the relationship between the protons:
  - **Ortho-coupling ( $^3J$ ):** Across three bonds, typically 7–9 Hz.
  - **Meta-coupling ( $^4J$ ):** Across four bonds, typically 2–3 Hz.
  - **Para-coupling ( $^5J$ ):** Across five bonds, typically 0–1 Hz (often not resolved).

The logical workflow for predicting a spectrum from a known structure is a cornerstone of chemical analysis.



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Caption: A logical workflow for spectral prediction and verification.

## Structural Analysis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

To predict the spectrum, we must first identify all chemically distinct proton environments in the molecule.

H-7                  H-6                  H-4                  -OCH<sub>3</sub>                  -COOH

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Caption: Structure with unique proton environments labeled.

The molecule has five distinct proton sets:

- Three aromatic protons on the benzene ring: H-4, H-6, and H-7.
- One set of methyl protons from the methoxy group: -OCH<sub>3</sub>.
- One acidic proton from the carboxylic acid group: -COOH.

## Predicted <sup>1</sup>H NMR Spectrum: A Detailed Rationale

The following predictions are based on established substituent chemical shift (SCS) effects and data from structurally similar benzoxazole and benzisoxazole derivatives found in the literature. [3][4] The typical solvent for such analysis would be DMSO-d<sub>6</sub>, which is capable of dissolving the carboxylic acid and does not exchange with the acidic proton as readily as D<sub>2</sub>O.

### The Aromatic Region (δ 7.0–8.0 ppm)

The substitution pattern on the benzene ring will create a distinct three-proton spin system.

- H-7: This proton is ortho to the isoxazole ring oxygen and meta to the methoxy group. The ring oxygen's electronegativity will have a deshielding effect. It has one ortho neighbor (H-6).

- Predicted Shift ( $\delta$ ): ~7.7–7.9 ppm.
- Predicted Multiplicity: Doublet (d).
- Coupling: Ortho-coupling to H-6, with an expected J value ( $^3J_{H7-H6}$ ) of ~8.5–9.0 Hz.
- H-6: This proton is situated ortho to H-7 and para to the isoxazole ring oxygen. It is also meta to the electron-donating methoxy group, which will provide some shielding.
  - Predicted Shift ( $\delta$ ): ~7.2–7.4 ppm.
  - Predicted Multiplicity: Doublet of doublets (dd).
  - Coupling: It will be split by H-7 (ortho-coupling,  $^3J_{H6-H7} \approx 8.5\text{--}9.0$  Hz) and by H-4 (meta-coupling,  $^4J_{H6-H4} \approx 2.0\text{--}2.5$  Hz).
- H-4: This proton is adjacent to the electron-withdrawing carboxylic acid group at position 3 and is also ortho to the electron-donating methoxy group at position 5. The methoxy group's strong activating effect will shield this position, while the adjacent isoxazole nitrogen and carboxylic acid will have a deshielding influence. It has one meta neighbor (H-6).
  - Predicted Shift ( $\delta$ ): ~7.4–7.6 ppm.
  - Predicted Multiplicity: Doublet (d).
  - Coupling: Meta-coupling to H-6, with an expected J value ( $^4J_{H4-H6}$ ) of ~2.0–2.5 Hz.

## The Functional Group Region

- Methoxy Protons ( $-\text{OCH}_3$ ): The three protons of the methoxy group are equivalent and have no neighboring protons to couple with. They will appear as a sharp singlet. Their chemical shift is highly characteristic.<sup>[3]</sup>
  - Predicted Shift ( $\delta$ ): ~3.9 ppm.
  - Predicted Multiplicity: Singlet (s).
  - Integration: 3H.

- Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and its signal is often broad due to chemical exchange and hydrogen bonding. In a solvent like DMSO-d<sub>6</sub>, it is typically observed at a very downfield position.
  - Predicted Shift (δ): >13.0 ppm (highly variable and concentration-dependent).
  - Predicted Multiplicity: Broad singlet (br s).
  - Integration: 1H.

## Summary of Predicted Spectral Data

The predicted <sup>1</sup>H NMR data for **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** in DMSO-d<sub>6</sub> are summarized below.

Proton Label	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Integration
-COOH	>13.0	Broad Singlet (br s)	N/A	1H
H-7	7.7–7.9	Doublet (d)	<sup>3</sup> JH7-H6 ≈ 8.5–9.0	1H
H-4	7.4–7.6	Doublet (d)	<sup>4</sup> JH4-H6 ≈ 2.0–2.5	1H
H-6	7.2–7.4	Doublet of Doublets (dd)	<sup>3</sup> JH6-H7 ≈ 8.5–9.0, <sup>4</sup> JH6-H4 ≈ 2.0–2.5	1H
-OCH <sub>3</sub>	~3.9	Singlet (s)	N/A	3H

## Protocol for Experimental Verification

To validate the predictions outlined in this guide, the following experimental protocol is recommended. This adherence to a standardized methodology ensures the trustworthiness and reproducibility of results.<sup>[5]</sup>

5.1. Objective: To acquire a high-resolution  $^1\text{H}$  NMR spectrum of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** for structural confirmation.

5.2. Materials & Instrumentation:

- Sample: 5–10 mg of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**.
- Solvent: ~0.7 mL of Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ , 99.9% D).
- Internal Standard: Tetramethylsilane (TMS) if not already present in the solvent.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Equipment: 5 mm NMR tube, volumetric pipette, analytical balance.

5.3. Procedure:

- Sample Preparation: a. Accurately weigh approximately 5 mg of the sample directly into a clean, dry NMR tube. b. Add ~0.7 mL of  $\text{DMSO-d}_6$  to the NMR tube using a pipette. c. Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
- Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize magnetic field homogeneity. c. Set the spectral width to cover a range of approximately -1 to 15 ppm. d. Use a standard single-pulse experiment with the following typical parameters:
  - Pulse Angle: 30–45 degrees.
  - Acquisition Time: ~3–4 seconds.
  - Relaxation Delay: 2–5 seconds.
  - Number of Scans: 16–64 scans (adjust for desired signal-to-noise ratio).
- Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum manually. c. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to  $\delta$  2.50 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the multiplicities and measure the coupling constants for all split signals.

5.4. Analysis: Compare the experimentally obtained chemical shifts, integrations, multiplicities, and coupling constants with the predicted values in the summary table above. A strong correlation will provide high confidence in the structural assignment.

## Conclusion

This guide provides a robust, scientifically-grounded prediction for the  $^1\text{H}$  NMR spectrum of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**. By systematically analyzing the molecular structure and applying established principles of NMR spectroscopy, we have detailed the expected spectral parameters for each proton. The aromatic region is predicted to show a characteristic three-proton AMX spin system, while the methoxy and carboxylic acid protons will present as distinct singlets. This predictive analysis, coupled with the provided experimental protocol, offers researchers a powerful tool for the rapid and confident structural verification of this important heterocyclic compound.

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